Cas no 1598125-54-2 (Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)-)

Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)- 化学的及び物理的性質
名前と識別子
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- Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)-
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- インチ: 1S/C8H11NO/c1-2-5-9-6-8(10)7-3-4-7/h1,7,9H,3-6H2
- InChIKey: QJDIVUYQOUEVIL-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1CC1)CNCC#C
Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795010-1.0g |
1-cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 1.0g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-795010-0.25g |
1-cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 0.25g |
$1038.0 | 2024-05-22 | |
Enamine | EN300-795010-5.0g |
1-cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 5.0g |
$3273.0 | 2024-05-22 | |
Enamine | EN300-795010-0.5g |
1-cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 0.5g |
$1084.0 | 2024-05-22 | |
Enamine | EN300-795010-10.0g |
1-cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 10.0g |
$4852.0 | 2024-05-22 | |
Enamine | EN300-795010-0.05g |
1-cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 0.05g |
$948.0 | 2024-05-22 | |
Enamine | EN300-795010-0.1g |
1-cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 0.1g |
$993.0 | 2024-05-22 | |
Enamine | EN300-795010-2.5g |
1-cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 2.5g |
$2211.0 | 2024-05-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081239-1g |
1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one |
1598125-54-2 | 95% | 1g |
¥7441.0 | 2023-04-10 |
Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)- 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)-に関する追加情報
Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)- (CAS No. 1598125-54-2): A Comprehensive Overview in Modern Chemical Biology
Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)-, identified by its CAS number 1598125-54-2, represents a fascinating compound with significant implications in the field of chemical biology. This heterocyclic ketone derivative has garnered attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The presence of both cyclopropyl and propargyl functional groups in its molecular framework endows it with distinct chemical properties that make it a valuable candidate for further exploration.
The compound's structure, characterized by a central ketone group flanked by these two distinct substituents, suggests a high degree of reactivity and versatility. The cyclopropyl ring, known for its strain and stability, often plays a crucial role in modulating the electronic and steric properties of adjacent functional groups. In contrast, the propargyl group introduces a terminal alkyne functionality, which is highly reactive and can participate in various organic transformations, including cycloadditions and metal-catalyzed coupling reactions.
Recent advancements in synthetic chemistry have enabled the efficient preparation of Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)-, through multi-step synthetic routes that highlight the compound's synthetic utility. These methods often involve palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecular architectures. The ability to precisely control the regioselectivity of these reactions allows chemists to fine-tune the properties of the final product, making it an attractive scaffold for medicinal chemistry applications.
In the realm of pharmaceutical research, Ethanone derivatives have been extensively studied for their potential biological activities. The combination of the cyclopropyl and propargyl moieties can influence how the molecule interacts with biological targets, such as enzymes and receptors. Preliminary studies have suggested that this compound may exhibit properties relevant to anti-inflammatory and antimicrobial therapies. The propargyl group, in particular, has been shown to enhance binding affinity in certain protein targets due to its ability to form stable adducts through coordination with metal ions or participation in π-stacking interactions.
The role of computational chemistry in understanding the behavior of Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)-, cannot be overstated. Molecular modeling techniques have provided valuable insights into its interaction with biological systems by predicting binding affinities and identifying key pharmacophoric elements. These computational studies often complement experimental approaches by providing a rational basis for designing modified derivatives with enhanced biological activity. For instance, virtual screening algorithms have been employed to identify potential lead compounds based on their predicted interactions with specific therapeutic targets.
One particularly intriguing aspect of this compound is its potential as a building block for more complex molecules. The presence of both reactive sites—the ketone group and the terminal alkyne—allows for diverse functionalization strategies. This flexibility has led to the development of novel libraries of compounds that can be screened for various biological activities. Such libraries are instrumental in drug discovery pipelines, where high-throughput screening methods are used to identify promising candidates for further optimization.
The synthesis of Ethanone derivatives also presents opportunities for exploring new synthetic methodologies. For example, transition-metal-catalyzed reactions have been employed to construct complex cyclic frameworks efficiently. These methods often involve the use of specialized ligands that enhance reaction selectivity and yield. The development of such techniques not only advances synthetic chemistry but also contributes to sustainable practices by reducing waste and improving atom economy.
As our understanding of chemical biology evolves, so does the relevance of compounds like Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)-. Emerging fields such as structure-based drug design rely heavily on well-characterized molecules like this one to understand molecular recognition processes at an atomic level. High-resolution structural determinations using techniques like X-ray crystallography or NMR spectroscopy provide critical data for refining computational models and guiding experimental investigations.
The interdisciplinary nature of modern chemical biology underscores the importance of collaboration between chemists, biologists, and pharmacologists. By combining expertise from these fields, researchers can develop innovative approaches to address complex biological challenges. Ethanone derivatives serve as excellent examples of how interdisciplinary research can lead to breakthroughs in drug discovery and therapeutic development.
In conclusion, Ethanone, 1-cyclopropyl-2-(2-propyn-1-ylamino)- (CAS No. 1598125-54-2) is a multifaceted compound with significant potential in chemical biology research. Its unique structural features offer opportunities for diverse applications in pharmaceutical development and synthetic chemistry. As our knowledge base continues to expand through interdisciplinary collaboration and advanced computational techniques, this compound will undoubtedly play an increasingly important role in advancing our understanding of biological systems and developing novel therapeutics.
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